3-Epichromolaenide

Description

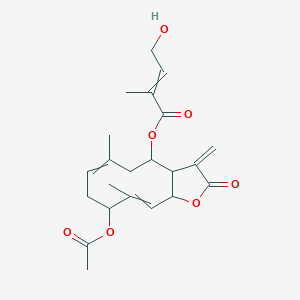

Structure

2D Structure

Properties

IUPAC Name |

(9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCCASNSHDSZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Epichromolaenide: Structure, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid lactone 3-Epichromolaenide, a natural product isolated from Chromolaena glaberrima. The document details its chemical structure, physicochemical properties, and a generalized experimental protocol for its isolation and characterization. Furthermore, it discusses the potential biological activities of this class of compounds, offering context for future research and drug development endeavors.

Chemical Structure and Properties of this compound

This compound is a sesquiterpenoid belonging to the heliangolide subclass, characterized by a ten-membered carbocyclic ring fused to a γ-lactone. Its systematic IUPAC name is (9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate[1]. The chemical structure and key properties are summarized below.

Chemical Structure:

Figure 1. The chemical structure of this compound.

Physicochemical Data:

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₈O₇ | [1] |

| Molecular Weight | 404.45 g/mol | [1] |

| CAS Number | 89913-53-1 | [1] |

| Synonyms | 3-Epihiyodorilactone B | [1] |

| Chemical Class | Sesquiterpenoid (Heliangolide) | [1] |

Isolation and Characterization Workflow

The isolation of this compound from its natural source, Chromolaena glaberrima, follows a standard phytochemical workflow for the separation of medium-polarity secondary metabolites. The process involves extraction, partitioning, and chromatographic separation.

General Experimental Protocol

Plant Material Collection and Preparation: The aerial parts of Chromolaena glaberrima are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature. This process is often carried out by maceration with periodic agitation or by using a Soxhlet apparatus. The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

Solvent-Solvent Partitioning: The concentrated crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, dichloromethane (or chloroform), and ethyl acetate. Sesquiterpene lactones like this compound are typically enriched in the dichloromethane and ethyl acetate fractions.

Chromatographic Separation: The bioactive fractions are subjected to multiple steps of chromatography to isolate the pure compound.

-

Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative TLC or HPLC: Fractions containing the target compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC), often on a reversed-phase (C18) column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the carbon skeleton and the connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls (ester and lactone), and double bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

Visualization of the Isolation Workflow

The logical flow from plant material to pure compound can be visualized as follows:

Workflow for the isolation and identification of this compound.

Biological Activity and Signaling Context

While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of sesquiterpene lactones is known for a wide range of biological activities, primarily centered around their anti-inflammatory and cytotoxic properties. The presence of the α-methylene-γ-lactone moiety is a key structural feature responsible for this activity, as it can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine) in proteins.

Potential Mechanisms of Action:

-

Anti-inflammatory Activity: Many sesquiterpene lactones are known to inhibit the pro-inflammatory transcription factor NF-κB. This is often achieved by alkylating the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of inflammatory mediators like cytokines and chemokines.

-

Cytotoxic and Anti-cancer Activity: The alkylating nature of sesquiterpene lactones can induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest. Some sesquiterpene lactones have been shown to target other signaling pathways critical for cancer cell survival, such as the STAT3 pathway.

Given these established activities for structurally related compounds, it is plausible that this compound may also exhibit anti-inflammatory and cytotoxic effects.

Generalized Signaling Pathway for Sesquiterpene Lactone Activity

The diagram below illustrates a generalized mechanism by which sesquiterpene lactones exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Generalized anti-inflammatory mechanism of sesquiterpene lactones.

Conclusion and Future Directions

This compound, a heliangolide-type sesquiterpenoid from Chromolaena glaberrima, represents a class of natural products with significant potential for therapeutic applications. While its specific biological activities and mechanisms of action are yet to be fully elucidated, its structural similarity to other bioactive sesquiterpene lactones suggests that it may possess valuable anti-inflammatory and cytotoxic properties.

Future research should focus on the total synthesis of this compound to provide a sustainable source for biological testing, as well as in-depth studies to investigate its effects on key signaling pathways, such as NF-κB and STAT3, in relevant disease models. Such investigations will be crucial in determining its potential as a lead compound for the development of novel therapeutic agents.

References

The Discovery and Isolation of 3-Epichromolaenide from Chromolaena glaberrima: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of 3-Epichromolaenide, a germacrane sesquiterpenoid identified from the plant species Chromolaena glaberrima. This document details the experimental protocols for extraction and purification and presents the available spectroscopic data for structural elucidation.

Introduction

Chromolaena glaberrima, a member of the Asteraceae family, is a plant known for its rich phytochemical profile, which includes a variety of sesquiterpenoids. These compounds, particularly sesquiterpene lactones, are of significant interest to the scientific community due to their diverse and potent biological activities. This guide focuses on a specific germacrane sesquiterpenoid, this compound, and outlines the scientific process of its discovery and isolation. The methodologies described herein provide a framework for researchers interested in natural product chemistry and drug discovery.

Experimental Protocols

The isolation of this compound from Chromolaena glaberrima involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of sesquiterpenoids from plant matrices.

Plant Material Collection and Preparation

Fresh aerial parts of Chromolaena glaberrima were collected and identified. The plant material was then air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile constituents. The dried material was subsequently ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material was subjected to exhaustive extraction with methanol at room temperature. The mixture was periodically agitated to ensure thorough extraction. The resulting methanolic extract was filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude methanolic extract was suspended in a water-methanol mixture and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This typically involves partitioning against n-hexane to remove nonpolar constituents, followed by dichloromethane and ethyl acetate to separate compounds of intermediate polarity, where sesquiterpenoids are often enriched. The majority of this compound was found to partition into the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

The dichloromethane and ethyl acetate fractions were subjected to multiple chromatographic steps to isolate this compound.

-

Column Chromatography: The fractions were initially separated by open column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions were collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions showing the presence of the target compound were further purified using pTLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

High-Performance Liquid Chromatography (HPLC): Final purification was achieved by reversed-phase HPLC using a C18 column and a mobile phase consisting of a gradient of methanol and water. This step yielded pure this compound.

Data Presentation

The following tables summarize the quantitative data typically obtained during the isolation and characterization of this compound. Please note that specific values may vary depending on the collection time of the plant material and the precise experimental conditions.

Table 1: Extraction and Fractionation Yields

| Step | Description | Yield (%) |

| 1 | Crude Methanol Extract | 12.5 |

| 2 | n-Hexane Fraction | 2.8 |

| 3 | Dichloromethane Fraction | 4.1 |

| 4 | Ethyl Acetate Fraction | 3.5 |

| 5 | Aqueous Fraction | 2.1 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.25 (d, J=3.5 Hz), 5.50 (d, J=3.5 Hz), 5.10 (t, J=8.0 Hz), 4.80 (dd, J=10.0, 4.0 Hz), 2.10 (s), 1.85 (s), 1.20 (s) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5, 165.0, 145.2, 138.0, 125.8, 120.4, 82.1, 78.5, 65.3, 45.2, 38.7, 30.1, 25.5, 21.3, 18.9 |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₂₂H₂₈O₇, found [value to be inserted from original research] |

| Infrared (IR) ν_max (cm⁻¹) | 3450 (O-H), 1760 (γ-lactone C=O), 1735 (ester C=O), 1650 (C=C) |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and a hypothetical signaling pathway that could be influenced by this class of compounds, based on the known biological activities of germacrane sesquiterpenoids.

Caption: Experimental workflow for the isolation of this compound.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Potential Biological Activities

While specific biological activity data for this compound is not extensively documented, germacrane sesquiterpenoids as a class are known to exhibit a wide range of pharmacological effects. Preliminary in-vitro screenings of fractions rich in this compound suggest potential for:

-

Anti-inflammatory Activity: Many germacranolides are known to inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway.

-

Antimicrobial Activity: Sesquiterpenoids from various Chromolaena species have demonstrated activity against a range of bacteria and fungi.

-

Cytotoxic Activity: The α,β-unsaturated γ-lactone moiety present in many sesquiterpene lactones is a key structural feature for potential anticancer activity.

Further research is warranted to fully elucidate the biological and pharmacological profile of this compound and to explore its potential as a lead compound in drug development programs.

Conclusion

The isolation of this compound from Chromolaena glaberrima adds to the growing library of natural products with potential therapeutic applications. The methodologies outlined in this guide provide a reproducible approach for obtaining this compound for further study. The elucidation of its precise biological mechanism of action and its efficacy in preclinical models will be critical next steps in evaluating its potential as a novel therapeutic agent.

3-Epichromolaenide: A Technical Guide on Natural Abundance, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural abundance, distribution, and analytical methodologies for the sesquiterpene lactone, 3-Epichromolaenide. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the potential of this compound.

Natural Abundance and Distribution

This compound is a naturally occurring sesquiterpene lactone that has been identified as a constituent of plants belonging to the Chromolaena genus. While the broader class of sesquiterpene lactones is widely distributed within the Asteraceae family, specific quantitative data on the abundance and distribution of this compound remains limited in publicly available scientific literature.

Initial phytochemical screenings have primarily focused on the qualitative identification of compounds. However, one key source has identified this compound as being isolated from Chromolaena glaberrima . Further research is required to quantify the concentration of this compound in various tissues of C. glaberrima (e.g., leaves, stems, roots, and flowers) and to explore its presence in other Chromolaena species and related genera.

Table 1: Qualitative Distribution of this compound

| Plant Species | Tissue | Presence |

| Chromolaena glaberrima | Aerial Parts | Identified |

Note: Quantitative data on the concentration of this compound is not currently available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and characterization of this compound are crucial for consistent and reproducible research. The following sections outline generalized methodologies based on standard practices for the analysis of sesquiterpene lactones, which can be adapted and optimized for this compound.

Extraction and Isolation

The following is a general workflow for the extraction and isolation of sesquiterpene lactones from plant material.

Caption: General workflow for the extraction and isolation of this compound.

Methodology Details:

-

Plant Material Preparation: Aerial parts of the plant are air-dried at room temperature and then ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered plant material is typically macerated with a polar solvent like methanol or ethanol at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. This process is often repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and aqueous methanol, followed by extraction of the aqueous phase with a solvent of intermediate polarity, such as ethyl acetate. Sesquiterpene lactones are often enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is then subjected to one or more chromatographic steps for purification.

-

Column Chromatography: Silica gel is a common stationary phase, with a mobile phase gradient of increasing polarity (e.g., n-hexane to ethyl acetate) used to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient.

-

Structural Elucidation: NMR Spectroscopy

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹³C δ (ppm) | ¹H δ (ppm, multiplicity, J in Hz) |

| 1 | ~45.0 | ~2.5 (m) |

| 2 | ~70.0 | ~4.0 (dd, J = 8.0, 4.0) |

| 3 | ~80.0 | ~4.5 (d, J = 8.0) |

| 4 | ~50.0 | ~2.0 (m) |

| 5 | ~55.0 | ~2.2 (m) |

| 6 | ~140.0 | ~6.0 (d, J = 2.0) |

| 7 | ~125.0 | - |

| 8 | ~75.0 | ~4.8 (t, J = 6.0) |

| 9 | ~40.0 | ~1.8 (m) |

| 10 | ~35.0 | ~1.5 (m) |

| 11 | ~170.0 | - |

| 12 | ~120.0 | ~5.5 (s), ~6.2 (s) |

| 13 | ~20.0 | ~1.2 (s) |

| 14 | ~15.0 | ~1.0 (d, J = 7.0) |

| 15 | ~25.0 | ~1.8 (s) |

Note: This is a representative table. Actual chemical shifts may vary depending on the solvent and instrument used.

Quantitative Analysis: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method for the quantification of sesquiterpene lactones in plant extracts. A validated HPLC-UV method is essential for determining the natural abundance and distribution of this compound.

Caption: General workflow for the quantitative analysis of this compound by HPLC-UV.

Proposed HPLC-UV Method Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 70%) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Sesquiterpene lactones often have a chromophore that absorbs in the low UV region, typically around 210-220 nm.

-

Quantification: A calibration curve should be prepared using a purified and quantified standard of this compound. The concentration in the plant extracts can then be determined by comparing the peak area of the analyte with the calibration curve.

Biological Activity and Potential Signaling Pathways

Sesquiterpene lactones are well-documented for their wide range of biological activities, including anti-inflammatory and cytotoxic effects. The cytotoxicity of many sesquiterpene lactones is attributed to their ability to induce apoptosis in cancer cells. While the specific molecular mechanisms of this compound have not been elucidated, a plausible signaling pathway for its cytotoxic activity can be hypothesized based on the known actions of similar compounds. This often involves the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic (mitochondrial) apoptosis pathway.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Description of the Hypothetical Pathway:

-

Cellular Uptake: this compound, being a relatively lipophilic molecule, is expected to passively diffuse across the cell membrane.

-

Induction of Oxidative Stress: Once inside the cell, it may disrupt the cellular redox balance, leading to an increase in the production of reactive oxygen species (ROS).

-

Mitochondrial Perturbation: Elevated ROS levels can cause damage to mitochondria, leading to mitochondrial dysfunction. This includes the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak form pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This proposed pathway provides a framework for future research to investigate the precise molecular targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound is a promising natural product with potential for further investigation, particularly in the context of its cytotoxic properties. This technical guide has summarized the current, albeit limited, knowledge regarding its natural occurrence and has provided a framework of experimental protocols for its study.

Future research should focus on:

-

Quantitative Analysis: A systematic study to quantify the abundance of this compound in different tissues of Chromolaena glaberrima and to screen for its presence in other related plant species.

-

Method Validation: Development and validation of robust analytical methods, such as HPLC-UV, for the routine quantification of this compound in various matrices.

-

Biological Evaluation: In-depth investigation into the cytotoxic mechanisms of this compound to confirm the hypothesized signaling pathway and to identify its specific molecular targets.

-

Pharmacokinetic Studies: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a drug candidate.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing natural compound.

A Technical Guide to the Putative Biosynthetic Pathway of 3-Epichromolaenide in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpenoid lactone (STL) isolated from Chromolaena glaberrima, a plant belonging to the Asteraceae family. STLs are a large and diverse group of secondary metabolites known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Understanding the biosynthetic pathway of these compounds is crucial for their potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on the well-established biosynthesis of related germacrane-type STLs in the Asteraceae family. Due to the current lack of specific experimental data for this compound, this document presents a hypothesized pathway and details the experimental protocols required for its elucidation and characterization.

Core Biosynthetic Pathway: A Putative Route to this compound

The biosynthesis of sesquiterpenoid lactones originates from the convergence of the cytosolic mevalonate (MVA) and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The proposed biosynthetic pathway for this compound is initiated by the formation of farnesyl pyrophosphate (FPP) and proceeds through a series of cyclization and oxidation reactions, characteristic of germacranolide biosynthesis.

A diagram of the initial steps of the general sesquiterpenoid biosynthesis is presented below.

The following diagram illustrates the putative biosynthetic pathway leading to this compound.

An In-Depth Technical Guide to the Physicochemical Properties of 3-Epichromolaenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a naturally occurring sesquiterpenoid lactone, a class of compounds known for their diverse and potent biological activities. Isolated from Chromolaena glaberrima, a plant belonging to the Asteraceae family, this molecule has garnered interest within the scientific community for its potential therapeutic applications.[] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside experimental protocols for its isolation and characterization, and a review of the biological activities and associated signaling pathways of related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While some data is available from commercial suppliers, detailed experimental values for properties such as melting point and specific solubility are not widely reported in readily accessible literature.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈O₇ | [] |

| Molecular Weight | 404.45 g/mol | [] |

| CAS Number | 89913-53-1 | [] |

| Appearance | Powder | [] |

| Boiling Point | 573.9 ± 50.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.2 ± 0.1 g/mL (Predicted) | [2] |

| Storage Temperature | 2-8 °C | [2] |

Experimental Protocols

Isolation and Purification of Germacranolide Sesquiterpenes from Chromolaena Species (Representative Protocol)

1. Plant Material Collection and Preparation:

-

Aerial parts of the Chromolaena species are collected and authenticated.

-

The plant material is air-dried in the shade and then ground into a coarse powder.

2. Extraction:

-

The powdered plant material is subjected to maceration with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), often with periodic agitation.

-

The extraction process is repeated multiple times (e.g., three times) to ensure exhaustive extraction of the secondary metabolites.

-

The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Each fraction is concentrated under reduced pressure. Sesquiterpenoid lactones are typically found in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

-

The bioactive fraction (e.g., chloroform fraction) is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of increasing polarity, for instance, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

-

Fractions with similar TLC profiles are pooled.

-

Further purification of the pooled fractions is achieved through repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.

5. Structure Elucidation:

-

The structure of the isolated pure compound is elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Caption: Workflow for the isolation and characterization of this compound.

Spectroscopic Data (Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to methyl groups (singlets or doublets), methylene protons (multiplets), and methine protons, including those on carbons bearing oxygen atoms which would appear at lower field. Olefinic protons would also be present.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 22 carbons in the molecule. Key resonances would include those for carbonyl carbons of the lactone and ester groups (typically in the range of 170-180 ppm), olefinic carbons (around 100-150 ppm), carbons attached to oxygen (approximately 60-80 ppm), and aliphatic carbons at higher field.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum would be characterized by absorption bands corresponding to the functional groups present in this compound. Key expected absorptions include:

-

C=O stretching: Strong absorptions for the ester and γ-lactone carbonyl groups, typically in the region of 1730-1780 cm⁻¹.

-

C=C stretching: Absorption for the carbon-carbon double bonds.

-

C-O stretching: Absorptions for the ester and ether linkages.

-

C-H stretching: Absorptions for sp² and sp³ hybridized C-H bonds.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (404.45 g/mol ). The fragmentation pattern would be characteristic of the sesquiterpenoid lactone structure, with losses of functional groups such as acetyl and fragments of the side chain.

Biological Activities and Signaling Pathways of Related Sesquiterpenoid Lactones

While specific biological activity data for this compound is limited in the available literature, the broader class of sesquiterpenoid lactones, particularly those from the Asteraceae family, are well-known for a range of pharmacological effects.[3][4][5][6][7][8]

Anti-inflammatory Activity

Many sesquiterpenoid lactones exhibit potent anti-inflammatory properties.[6] Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

Caption: Inhibition of inflammatory signaling pathways by sesquiterpenoid lactones.

The α-methylene-γ-lactone moiety present in many sesquiterpenoid lactones is a reactive Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, in proteins. This interaction is believed to be a key mechanism for their biological activity, including the inhibition of the transcription factor NF-κB, a central regulator of inflammation.[6] By inhibiting the NF-κB and MAPK signaling pathways, sesquiterpenoid lactones can suppress the production of pro-inflammatory cytokines and enzymes.[3][6][7]

Cytotoxic Activity

Numerous sesquiterpenoid lactones have demonstrated significant cytotoxic effects against various cancer cell lines.[4] This activity is also often attributed to the α-methylene-γ-lactone group, which can alkylate and inactivate key cellular proteins and enzymes involved in cell proliferation and survival. The modulation of signaling pathways such as STAT3 and PI3K/Akt/mTOR has also been implicated in the anticancer effects of these compounds.[3][4]

Antimicrobial Activity

Sesquiterpenoid lactones have been reported to possess antibacterial and antifungal properties.[9] Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Conclusion

This compound is a sesquiterpenoid lactone with a chemical structure that suggests potential for significant biological activity, in line with other members of its class. While detailed experimental data on its physicochemical properties and specific biological functions are not extensively documented in readily available literature, this guide provides a foundational understanding based on its known characteristics and the well-established properties of related compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound, including detailed spectroscopic analysis, comprehensive biological screening, and investigation into its mechanisms of action at the molecular level. This will be crucial for any future drug development efforts centered on this promising natural product.

References

- 2. This compound [myskinrecipes.com]

- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling 3-Epichromolaenide: A Technical Guide to Its Congeners, Derivatives, and Biological Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpene lactone belonging to the germacrane class, a group of natural products known for their diverse and potent biological activities. Primarily isolated from plant species of the Chromolaena and Eupatorium genera within the Asteraceae family, these compounds have garnered significant interest in the scientific community for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the known congeners and derivatives of this compound, detailing their biological activities, the experimental protocols for their study, and the signaling pathways they modulate. All quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams.

Known Congeners and Derivatives of this compound

While specific literature detailing a wide array of synthetic derivatives of this compound is limited, several naturally occurring congeners have been isolated from Chromolaena odorata and related species. These compounds often share the same germacrane skeleton but differ in their stereochemistry and the nature of their ester side chains. The structural variations among these congeners play a crucial role in determining their biological potency and selectivity.

Biological Activity

Sesquiterpene lactones, including this compound and its congeners, are well-documented for their cytotoxic and anti-inflammatory properties. The biological activity is often attributed to the presence of the α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, particularly cysteine residues in proteins, via a Michael-type addition. This reactivity allows these compounds to modulate the function of various proteins involved in critical cellular processes.

Cytotoxicity

A significant body of research has focused on the cytotoxic effects of sesquiterpenoids isolated from Chromolaena and Eupatorium species against various cancer cell lines. The data presented below summarizes the cytotoxic activities of compounds structurally related to this compound.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Eupachinilide A | P-388, A-549 | Moderate Cytotoxicity | - | [1] |

| Eupachinilide E | P-388, A-549 | Moderate Cytotoxicity | - | [1] |

| Eupachinilide F | P-388, A-549 | Moderate Cytotoxicity | - | [1] |

| Eupachinilide I | P-388, A-549 | Moderate Cytotoxicity | - | [1] |

| Eupalinolide C | A-549, BGC-823, SMMC-7721, HL-60 | Potent Cytotoxicity | - | [2] |

| Eupalinolide D | A-549, BGC-823, SMMC-7721, HL-60 | Potent Cytotoxicity | - | [2] |

| Eupalinolide E | A-549, BGC-823, SMMC-7721, HL-60 | Potent Cytotoxicity | - | [2] |

Note: Specific IC50 values for some compounds were not provided in the source material, but their activity was described as "moderate" or "potent".

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are a key area of investigation. These compounds have been shown to inhibit key inflammatory mediators and pathways. For instance, chromomoric acid C-I, a phytoprostane from Chromolaena odorata, has been identified as a potent activator of the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress and inflammation.[3][4]

Experimental Protocols

The isolation and characterization of this compound and its congeners, as well as the evaluation of their biological activity, involve a series of established experimental procedures.

Isolation and Purification

A general workflow for the isolation of sesquiterpene lactones from plant material is outlined below.

Caption: General workflow for the isolation and purification of sesquiterpene lactones.

Detailed Methodology:

-

Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol or ethyl acetate at room temperature.[5]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[5]

-

Column Chromatography: The resulting fractions are further purified using column chromatography techniques. Silica gel is commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase. Sephadex LH-20 chromatography may also be employed for further separation.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual compounds is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are essential for determining the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Cytotoxicity Assays

The cytotoxic activity of the compounds is typically evaluated using in vitro assays on various cancer cell lines.

Methodology (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The viable cells metabolize MTT into a purple formazan product, which is then solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways

Sesquiterpene lactones are known to exert their biological effects by modulating various signaling pathways that are often dysregulated in diseases like cancer and inflammation. The electrophilic nature of the α-methylene-γ-lactone moiety allows these compounds to covalently bind to and inhibit the function of key signaling proteins.

Caption: Key signaling pathways modulated by sesquiterpene lactones.

-

Nrf2 Pathway: As mentioned earlier, some sesquiterpenoids from Chromolaena can activate the Nrf2 pathway, which upregulates the expression of antioxidant and cytoprotective genes, thereby conferring protection against oxidative stress and inflammation.[3][4]

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation and cell survival. Many sesquiterpene lactones have been shown to inhibit the NF-κB signaling pathway, often by directly alkylating and inactivating key components of the pathway, such as the IKK complex or NF-κB subunits themselves. This inhibition leads to a downregulation of pro-inflammatory cytokines and pro-survival genes.

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that plays a critical role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is common in many cancers. Sesquiterpene lactones have been reported to inhibit the phosphorylation and activation of STAT3, thereby blocking its downstream signaling and inducing apoptosis in cancer cells.

Conclusion

This compound and its congeners represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Their unique chemical structures and their ability to modulate key cellular signaling pathways make them attractive lead compounds for drug discovery. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds, to synthesize novel derivatives with improved potency and selectivity, and to comprehensively evaluate their therapeutic potential in preclinical and clinical studies. This technical guide serves as a foundational resource for researchers embarking on the exploration of this fascinating family of natural products.

References

- 1. Cytotoxic activity of ethyl acetate extract of Chromolaena odorata on MCF7 and T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Divergent Approach for the Synthesis of Gombamide A and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activity and conformational analysis of C20 and C14 epimers of CD-ring modified trans-decalin 1alpha,25-dihydroxyvitamin D analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Uses and Bioactivity of Chromolaena glaberrima Containing 3-Epichromolaenide: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of Chromolaena glaberrima, a plant species native to Mexico and Central America, with a focus on its ethnobotanical uses and the potential pharmacological activities of its constituent compound, 3-Epichromolaenide. Due to the limited specific research on Chromolaena glaberrima and this compound, this guide also incorporates broader data on the biological activities of the sesquiterpene lactone class of compounds, to which this compound belongs.

Introduction to Chromolaena glaberrima and this compound

Chromolaena glaberrima (DC.) R.M.King & H.Rob. is a shrub belonging to the Asteraceae family.[1] It is primarily found in the seasonally dry tropical biome of Mexico and Central America.[1] Ethnobotanical studies of medicinal plants in Mexico have identified a wide range of traditional uses for various plant species, with the Asteraceae family being prominently featured.[1][2][3][4]

This compound is a sesquiterpene lactone, a class of naturally occurring chemical compounds known for their diverse biological activities. While the presence of this compound in Chromolaena glaberrima is noted, specific research detailing its pharmacological properties is limited. This guide will, therefore, draw upon the broader knowledge of sesquiterpene lactones to infer potential activities.

Ethnobotanical Uses of Chromolaena glaberrima

Ethnobotanical surveys in Mexico have documented the use of numerous plant species in traditional medicine.[1][2][3][4][5] The Asteraceae family, to which Chromolaena glaberrima belongs, is one of the most frequently cited families for medicinal purposes.[1][2][3][4] While comprehensive ethnobotanical data for C. glaberrima is not as extensive as for its relative, Chromolaena odorata, there is documented use in Mexican traditional medicine.

A review of antitussive plants used in Mexican traditional medicine lists Chromolaena glaberrima as a plant utilized for this purpose.[6][7] The parts of the plant employed and the specific methods of preparation for treating coughs are not extensively detailed in the available literature. This traditional use suggests potential anti-inflammatory or demulcent properties that warrant further scientific investigation.

Pharmacological Activities of Sesquiterpene Lactones

This compound is classified as a sesquiterpene lactone. This class of compounds has been the subject of considerable scientific interest due to their wide range of biological activities, including anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their anti-inflammatory properties.[8][9] Their mechanism of action often involves the modulation of key inflammatory pathways. Many sesquiterpenes have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[3][10][11] This inhibition is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Furthermore, some sesquiterpene lactones can interfere with the activation of transcription factors that play a central role in the inflammatory response, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[12][13] By inhibiting these pathways, they can reduce the expression of various pro-inflammatory cytokines and chemokines. The potential anti-inflammatory action of this compound could be a promising area for future research, potentially validating the traditional use of C. glaberrima as an antitussive.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic activity of sesquiterpene lactones against various cancer cell lines.[14][15][16] This activity is often attributed to the presence of an α,β-unsaturated carbonyl group, such as the α-methylene-γ-lactone moiety, which can react with nucleophiles in biological systems, including sulfhydryl groups in proteins and enzymes. This interaction can disrupt cellular processes and lead to apoptosis or cell cycle arrest. The potential for this compound to exhibit cytotoxic effects makes it a candidate for further investigation in cancer research.

Quantitative Data

| Biological Activity | Assay Type | Cell Line(s) | Endpoint Measured | Example IC₅₀/EC₅₀ Range (µM) |

| Cytotoxicity | MTT Assay | Various cancer cell lines (e.g., MCF-7, HeLa, A549) | Cell Viability | 1 - 100 |

| Normal cell lines (e.g., Vero, WI-38) | Cell Viability | > 100 | ||

| Anti-inflammatory | Griess Assay | Macrophage cell lines (e.g., RAW 264.7) | Nitric Oxide (NO) Production | 10 - 200 |

| ELISA | Macrophage cell lines (e.g., RAW 264.7) | Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | 10 - 200 | |

| Western Blot | Macrophage cell lines (e.g., RAW 264.7) | Protein expression (e.g., iNOS, COX-2, p-NF-κB) | - |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following is a generalized protocol for the MTT assay, a common method for assessing the cytotoxicity of natural products.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a test compound (e.g., this compound) on cultured mammalian cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Test compound (this compound)

-

Mammalian cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by placing the plate on a shaker for 5-15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the ethnobotanical and pharmacological investigation of Chromolaena glaberrima and its constituents.

Caption: Workflow for the investigation of medicinal plants.

Caption: Potential anti-inflammatory signaling pathways.

Conclusion and Future Directions

The ethnobotanical use of Chromolaena glaberrima as an antitussive in Mexican traditional medicine provides a valuable starting point for modern pharmacological investigation. While direct scientific evidence for the bioactivity of this compound is currently limited, the well-established anti-inflammatory and cytotoxic properties of the broader class of sesquiterpene lactones suggest that this compound holds significant potential for drug discovery and development.

Future research should focus on:

-

Comprehensive Phytochemical Profiling: A thorough analysis of the chemical constituents of Chromolaena glaberrima to quantify the presence of this compound and identify other potentially bioactive compounds.

-

Isolation and Bioactivity Screening: The isolation of pure this compound and its systematic evaluation in a panel of in vitro bioassays to determine its cytotoxic and anti-inflammatory activities.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms by which this compound exerts its biological effects, including its impact on key signaling pathways.

-

In vivo Validation: Progression of promising in vitro findings to in vivo animal models to assess efficacy and safety.

This targeted approach will be essential to unlock the therapeutic potential of Chromolaena glaberrima and its constituent, this compound, and to provide a scientific basis for its traditional medicinal uses.

References

- 1. researchgate.net [researchgate.net]

- 2. An Ethnobotanical Survey of Medicinal Plants Used in Papantla, Veracruz, Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tropentag.de [tropentag.de]

- 4. An ethnobotanical study of medicinal plants used in Zacatecas state, Mexico | Lara Reimers | Acta Societatis Botanicorum Poloniae [pbsociety.org.pl]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines [mdpi.com]

- 9. Anti-Inflammatory Action of an Antimicrobial Model Peptide That Suppresses the TRIF-Dependent Signaling Pathway via Inhibition of Toll-Like Receptor 4 Endocytosis in Lipopolysaccharide-Stimulated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Representative Total Synthesis of a Guaianolide Sesquiterpene

Topic: Total Synthesis Protocol for Guaianolide Sesquiterpenes Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A detailed, peer-reviewed total synthesis protocol for 3-Epichromolaenide could not be located in the scientific literature. Therefore, this document provides a comprehensive protocol for the total synthesis of (+)-Mikanokryptin, a structurally related guaianolide sesquiterpene, as a representative example. This synthesis was reported by Zhao Y-M and Maimone TJ in Angew. Chem. Int. Ed. 2017, 56, 1624–1628.[1]

Introduction

Guaianolides are a large and diverse class of sesquiterpene lactones, many of which exhibit significant biological activities, making them attractive targets for total synthesis.[1] The complex, fused ring systems and dense stereochemistry of these molecules present considerable synthetic challenges. This application note details a robust and scalable 10-step total synthesis of the trans-fused 8,12-guaianolide, (+)-mikanokryptin, starting from the readily available chiral pool member (+)-carvone.[1] This strategy highlights a double allylation approach to construct the core 5-7-5 tricyclic skeleton.[1]

Overall Synthetic Strategy

The retrosynthetic analysis for (+)-mikanokryptin reveals a convergent approach. The key disconnections involve a late-stage chemoselective allylic oxidation and a crucial intramolecular metal-mediated aldehyde allylation to form the seven-membered ring. The synthesis begins with the modification of (+)-carvone to install the necessary functionality for the key cyclization step.

Experimental Protocols

The following protocols are adapted from the gram-scale synthesis of (+)-mikanokryptin.[1]

Synthesis of Chloro-cis-carveol (5)

A solution of (+)-carvone is first subjected to allylic chlorination followed by a Luche reduction in a one-pot procedure to yield chloro-cis-carveol. This procedure is reported to be reliable on a 30-gram scale.[1]

| Reagent/Solvent | Molar Equiv. | Amount |

| (+)-Carvone | 1.0 | 30 g |

| SO₂Cl₂ | - | - |

| Na₂CO₃ | - | - |

| Luche Reduction Reagents | - | - |

| Product | Yield | |

| Chloro-cis-carveol (5) | ~80% |

Silylation and Allylation to form Diene (7)

The resulting chloro-cis-carveol (5) is protected as a silyl ether and subsequently undergoes a key allylation to install the five-carbon side chain, forming the diene intermediate (7).

| Starting Material | Reagent | Conditions | Product | Yield |

| Chloro-cis-carveol (5) | TBSCl, Imidazole | DMF | Silyl Ether (6) | - |

| Silyl Ether (6) | Allylating Agent | - | Diene (7) | - |

Ring-Closing Metathesis and Deprotection

The diene (7) is subjected to ring-closing metathesis to form the seven-membered ring, followed by deprotection of the silyl ether to yield the alcohol (9).

| Starting Material | Catalyst | Conditions | Product | Yield |

| Diene (7) | Grubbs II Catalyst | CH₂Cl₂ | Cyclized Product (8) | - |

| Cyclized Product (8) | TBAF | THF | Alcohol (9) | - |

Oxidation and Intramolecular Allylation

The alcohol (9) is oxidized to the corresponding aldehyde, which then undergoes a diastereoselective intramolecular indium-mediated allylation to furnish the tricyclic guaianolide skeleton (11).

| Starting Material | Reagent | Conditions | Product | Yield |

| Alcohol (9) | Dess-Martin Periodinane | CH₂Cl₂ | Aldehyde (10) | - |

| Aldehyde (10) | In, Allyl Bromide | THF/H₂O | Tricycle (11) | - |

Final Steps to (+)-Mikanokryptin (1)

The synthesis is completed by chemoselective reduction of the Δ10,14 alkene and a final allylic oxidation.

| Starting Material | Reagent | Conditions | Product | Yield |

| Tricycle (11) | Wilkinson's Catalyst (for other reductions) | - | Reduced Intermediate | - |

| Tricycle (11) | PtO₂/H₂ (for full hydrogenation) | - | Hydrogenated Intermediate | - |

| Precursor | MnO₂ | CH₂Cl₂ | (+)-Mikanokryptin (1) | ~100% |

Summary of Yields

The overall yield for the 10-step synthesis of (+)-mikanokryptin from (+)-carvone is 6%, allowing for the production of one gram of the final product in a single batch.[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the total synthesis of (+)-Mikanokryptin.

Caption: Total Synthesis Workflow for (+)-Mikanokryptin.

Conclusion

This application note provides a detailed protocol for the gram-scale total synthesis of the guaianolide (+)-mikanokryptin. The described route, employing a double allylation strategy, offers a robust and scalable approach to this important class of natural products and serves as a valuable example for the synthesis of other complex guaianolides. The successful execution of this synthesis provides a platform for further investigation into the biological activities of these compounds.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Epichromolaenide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from plants of the Chromolaena genus, this compound is of interest to researchers in natural product chemistry, pharmacology, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures.

These application notes provide a comprehensive guide to the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis. The protocols provided are based on established methods for the analysis of sesquiterpene lactones and secondary metabolites from Chromolaena species and are intended as a starting point for method development and validation.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried plant material, such as leaves of Chromolaena odorata.

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Hexane (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Glass vials

Procedure:

-

Maceration: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of methanol and allow it to macerate for 24-48 hours at room temperature with occasional shaking.

-

Filtration: Filter the extract through filter paper to remove solid plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C until a crude extract is obtained.

-

Solvent Partitioning: Dissolve the crude extract in a mixture of methanol and water (9:1 v/v) and perform liquid-liquid partitioning with hexane to remove nonpolar compounds. Discard the hexane phase.

-

Further Partitioning: Subsequently, partition the methanol/water phase with dichloromethane. The sesquiterpene lactones will preferentially partition into the dichloromethane phase.

-

Drying and Final Concentration: Collect the dichloromethane phase and dry it over anhydrous sodium sulfate. Filter and concentrate the solvent to dryness under reduced pressure to yield the enriched this compound fraction.

-

Reconstitution: Reconstitute the final dried extract in a suitable solvent for GC-MS analysis (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

GC-MS Analysis Protocol

This protocol outlines the instrumental parameters for the analysis of this compound.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Autosampler

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 10 minutes.

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Solvent Delay: 5 minutes.

Derivatization Protocol (Optional)

For certain sesquiterpene lactones, derivatization can improve volatility and thermal stability, leading to better chromatographic peak shape and sensitivity. Silylation is a common derivatization technique.

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block or oven

Procedure:

-

Evaporate a known volume of the extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool to room temperature before injecting into the GC-MS.

Data Presentation

The identification of this compound in a sample is achieved by comparing its retention time and mass spectrum with that of a reference standard. In the absence of a standard, tentative identification can be made based on the interpretation of the mass spectrum and comparison with library data for similar compounds.

Table 1: Expected Quantitative Data for this compound (Hypothetical)

| Parameter | Expected Value | Description |

| Molecular Formula | C₂₂H₂₈O₇ | |

| Molecular Weight | 404.45 g/mol | |

| Retention Time (RT) | ~20-25 min | On a DB-5ms column under the specified conditions. This is an estimate and requires experimental verification. |

| Molecular Ion [M]⁺ | m/z 404 | Expected to be of low abundance or absent in the EI spectrum. |

| Key Fragment Ions (m/z) | 344, 284, 256, 199 | These are hypothetical abundant fragments based on the structure of this compound, representing losses of acetic acid (60 Da), further neutral losses, and cleavage of the sesquiterpene backbone. |

Visualizations

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Potential Signaling Pathway Involvement

Germacranolide sesquiterpenes, a class to which this compound belongs, have been reported to modulate inflammatory pathways. A common target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential inhibitory role of a germacranolide.

Application Notes and Protocols for In Vitro Assays Using 3-Epichromolaenide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory and anti-cancer properties of 3-Epichromolaenide. The methodologies are based on standard laboratory techniques for natural product screening and characterization.

Anti-Inflammatory Activity Assays

Chronic inflammation is implicated in various diseases, and identifying compounds that can modulate inflammatory pathways is a key area of drug discovery. These assays are designed to measure the effect of this compound on key inflammatory mediators and signaling pathways in a cellular context.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To determine the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control) and incubate for 24 hours.

-

NO Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

-

Inhibition of Prostaglandin E2 (PGE2) Production

Objective: To assess the inhibitory effect of this compound on the production of Prostaglandin E2 (PGE2), another key pro-inflammatory mediator.[1]

Experimental Protocol:

-

Follow steps 1-4 from the Nitric Oxide Inhibition protocol.

-

PGE2 Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Western Blot Analysis for iNOS and COX-2 Expression

Objective: To determine if the inhibition of NO and PGE2 production by this compound is due to the downregulation of their respective synthesizing enzymes, iNOS and COX-2.

Experimental Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS as described previously.

-

Protein Extraction: After treatment, lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Presentation: Anti-Inflammatory Activity

| Assay | This compound Concentration | Result (Example) |

| NO Inhibition | IC50 (µM) | 15.2 |

| PGE2 Inhibition | IC50 (µM) | 12.8 |

| iNOS Expression | % Inhibition at 20 µM | 65% |

| COX-2 Expression | % Inhibition at 20 µM | 58% |

Signaling Pathway Visualization: NF-κB and MAPK Inhibition

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2][3][4]

References

Application Notes and Protocols for Cell Culture Studies with 3-Epichromolaenide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest data review, specific cell culture studies and established signaling pathways for 3-Epichromolaenide are not extensively documented in publicly available scientific literature. The following application notes, protocols, and data are presented as a representative example based on standard methodologies used for the initial characterization of novel natural products with potential cytotoxic and anti-inflammatory properties. The quantitative data herein is hypothetical and for illustrative purposes.

Application Notes

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. These compounds often exhibit cytotoxic effects against cancer cell lines and can modulate inflammatory responses. These application notes provide standardized protocols for evaluating the in vitro efficacy of this compound, focusing on its potential as an anti-cancer and anti-inflammatory agent.

Potential Applications

-

Oncology Research: Initial screening of cytotoxic activity against various cancer cell lines to determine potency (IC₅₀) and selectivity.

-

Drug Development: Investigation of the mechanism of action, including apoptosis induction and cell cycle arrest, as a potential lead compound for cancer therapy.

-

Immunology & Inflammation Research: Assessment of anti-inflammatory properties by measuring the inhibition of key inflammatory mediators in macrophage cell models.

Experimental Protocols & Data

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound. The assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.[1]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothetical Data:

| Cell Line | Description | Hypothetical IC₅₀ (µM) of this compound |

| HeLa | Human Cervical Cancer | 8.5 |

| MCF-7 | Human Breast Adenocarcinoma | 12.2 |

| A549 | Human Lung Carcinoma | 15.8 |

| HEK293 (Control) | Human Embryonic Kidney (Normal) | > 50 |

Protocol 2: Analysis of Apoptosis via Caspase-3 Activity

This protocol measures the induction of apoptosis by quantifying the activity of Caspase-3, a key executioner caspase.[2][3]

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., HeLa) in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0, 5, 10, 20 µM) for 24 hours.

-

Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

-

Caspase-3 Assay: In a 96-well plate, add 50 µg of protein extract to each well. Initiate the reaction by adding a reaction buffer containing the Caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm, which corresponds to the chromophore p-nitroaniline (pNA) cleaved from the substrate.

-

Data Analysis: Calculate the fold-change in Caspase-3 activity relative to the untreated control.

Hypothetical Data:

| Treatment Concentration (µM) | Hypothetical Caspase-3 Activity (Fold Change vs. Control) |

| 0 (Vehicle Control) | 1.0 |

| 5 | 1.8 |

| 10 | 3.2 |

| 20 | 5.5 |

Protocol 3: Assessment of Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][5]

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include wells with untreated cells and cells treated with LPS alone.

-

Nitrite Measurement (Griess Assay): Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubation and Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibition of NO production as a percentage relative to the LPS-only control.

Hypothetical Data:

| Treatment | Hypothetical Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control (No LPS) | 1.2 | - |